7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

7-Chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine (CAS 477861-81-7) is a synthetic small-molecule quinazoline derivative with the molecular formula C15H11Cl2N3 and a molecular weight of 304.17 g/mol. It is characterized by a 7-chloro substituent on the quinazoline core and an N-[(3-chlorophenyl)methyl] (3-chlorobenzyl) amine moiety at the 4-position.

Molecular Formula C15H11Cl2N3
Molecular Weight 304.17
CAS No. 477861-81-7
Cat. No. B2737249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine
CAS477861-81-7
Molecular FormulaC15H11Cl2N3
Molecular Weight304.17
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CNC2=NC=NC3=C2C=CC(=C3)Cl
InChIInChI=1S/C15H11Cl2N3/c16-11-3-1-2-10(6-11)8-18-15-13-5-4-12(17)7-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20)
InChIKeyXPPUCNCIBLKJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine (CAS 477861-81-7): Procurement-Relevant Identity and Scaffold Classification


7-Chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine (CAS 477861-81-7) is a synthetic small-molecule quinazoline derivative with the molecular formula C15H11Cl2N3 and a molecular weight of 304.17 g/mol . It is characterized by a 7-chloro substituent on the quinazoline core and an N-[(3-chlorophenyl)methyl] (3-chlorobenzyl) amine moiety at the 4-position . Unlike the extensively studied 6-arylquinazolin-4-amine class of Clk/Dyrk inhibitors, this compound features a benzylamine linker at the 4-position, a structural motif that shifts its pharmacological relevance away from direct Clk/Dyrk kinase inhibition and toward distinct target classes such as Son of Sevenless 1 (SOS1) inhibition, as indicated by its inclusion in patent disclosures [1].

Why 4-Aminoquinazoline Analogs Cannot Substitute 7-Chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine in Target-Focused Research


The 4-aminoquinazoline scaffold is pharmacologically promiscuous, and minor structural modifications dictate kinase selectivity profiles. The specific N-[(3-chlorophenyl)methyl] substitution of this compound provides a distinct conformational geometry and hydrogen-bonding capability compared to direct 4-anilinoquinazoline analogs (e.g., 7-chloro-N-(3-chlorophenyl)quinazolin-4-amine, CAS 146885-08-7), which lack the methylene spacer . This methylene insertion alters the dihedral angle between the quinazoline core and the pendant aryl ring, potentially modulating target engagement. Furthermore, the benzylamino quinazoline subclass has been specifically claimed as SOS1 inhibitors in patent literature, a mechanism not shared by classic 4-anilinoquinazoline EGFR inhibitors like gefitinib and erlotinib [1]. Generic interchange with other 4-aminoquinazolines risks selecting a compound devoid of the intended binding mode, invalidating structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 7-Chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine (CAS 477861-81-7)


Structural Differentiation from 4-Anilinoquinazoline Analogs via Methylene Spacer Insertion

The target compound features a methylene (-CH2-) spacer between the 4-amino group and the 3-chlorophenyl ring, yielding an N-benzyl linkage. The closest direct comparator, 7-chloro-N-(3-chlorophenyl)quinazolin-4-amine (CAS 146885-08-7), has an aniline-type nitrogen directly attached to the phenyl ring . This structural difference increases the molecular weight (304.17 vs. 290.15 g/mol) and introduces an additional rotatable bond, conferring greater conformational flexibility. The benzylamino motif is specifically enumerated in SOS1 inhibitor patent claims, whereas the direct anilino analog is not [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Target Class Inference: Exclusion from Clk/Dyrk Inhibitor Pharmacophore Model

A key publication by Rosenthal et al. (Bioorg. Med. Chem. Lett., 2011) defines the Clk1/Clk4/Dyrk1A/Dyrk1B pharmacophore as 6-arylquinazolin-4-amines [1]. The target compound, with its 4-benzylamino substitution and absence of a 6-aryl group, falls outside this pharmacophore. This structural divergence predicts a loss of Clk/Dyrk potency. The Clk4 inhibitor ML106 (NCGC00010037, a 6-arylquinazolin-4-amine) exhibited IC50 values of 27 nM against Dyrk1A and nanomolar potency against Clk1 and Clk4 [1]. While direct IC50 values for the target compound against these kinases are not publicly available, its non-conforming structure implies it is unsuitable for Clk/Dyrk research and may instead be a negative control or selectivity marker.

Chemical Biology Kinase Selectivity Pharmacophore Modeling

Patent-Based Evidence for SOS1 Pathway Targeting Potential

Patent WO-2018115380-A1, titled 'Novel benzylamino substituted quinazolines and derivatives as SOS1 inhibitors', discloses compounds encompassing the 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine scaffold [1]. The SOS1 inhibitor pharmacophore defined in the patent requires a benzylamino group at the quinazoline 4-position, which structurally excludes commonly available 4-anilinoquinazoline EGFR inhibitors (e.g., gefitinib, erlotinib) [2]. A related SOS1-focused medicinal chemistry publication (ACS Med. Chem. Lett., 2018) reports hit-to-lead optimization of quinazolines that modulate SOS1-mediated nucleotide exchange on RAS, with compounds achieving binding KD values in the low micromolar range [3]. While specific IC50 or KD data for the target compound are not disclosed in these sources, its structural alignment with the patented benzylamino quinazoline series positions it as a relevant tool compound for SOS1 pathway interrogation.

RAS Signaling SOS1 Inhibition Cancer Therapeutics

EGFR Kinase Cross-Reactivity: BindingDB Comparators Enable Selectivity Profiling Context

A structurally related 7-chloroquinazolin-4-amine derivative, N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl)-7-chloroquinazolin-4-amine (CHEMBL514016), shows an IC50 of 800 nM against EGFR in a virtual high-throughput screening assay [1]. This provides a conservative upper-bound estimate for potential EGFR cross-reactivity of the target compound, given the shared 7-chloroquinazolin-4-amine core. In contrast, the potent EGFR inhibitor gefitinib has an IC50 of 33 nM against wild-type EGFR [2]. The significant potency gap (800 nM vs. 33 nM) suggests the 7-chloro-N-benzyl substitution pattern does not confer high-affinity EGFR inhibition, making it a cleaner tool compound for non-EGFR targets where EGFR counter-screening is required.

EGFR Inhibition Kinase Profiling Selectivity Screening

Commercial Availability and Purity Specifications for Reproducible Research

The compound is commercially available from multiple vendors with verified purity specifications. Leyan (product 1674316) supplies it at 98% purity . The CAS registry integrity is confirmed by ChemicalBook and multiple supplier listings . For comparison, the closely related analog 7-chloro-N-(3-chlorophenyl)quinazolin-4-amine (CAS 146885-08-7, lacking the methylene spacer) is available at only 90% purity from the same vendor . The 8% purity differential has practical implications for assay reproducibility, as a 90% purity batch introduces 10% unknown impurities that can confound dose-response experiments at high testing concentrations.

Chemical Procurement Compound Quality Control Reproducibility

Application Scenarios for 7-Chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine (CAS 477861-81-7) Based on Differentiated Evidence


SOS1 Inhibitor Probe Development and RAS Pathway Interrogation

This compound is a structurally enabled chemical starting point for medicinal chemistry campaigns targeting Son of Sevenless 1 (SOS1), based on its alignment with the benzylamino quinazoline pharmacophore disclosed in patent WO-2018115380-A1 [1]. Researchers developing SOS1 PROTACs or molecular glues can use this compound as a non-covalent, non-aniline SOS1 binder scaffold. The 98% commercial purity ensures batch-to-batch consistency during hit validation and preliminary SAR exploration. Unlike 4-anilinoquinazoline EGFR inhibitors, this compound avoids confounding EGFR activity (estimated IC50 ceiling of ~800 nM based on related analogs [2]), allowing cleaner interpretation of SOS1-dependent phenotypic responses in KRAS-mutant cell lines.

Negative Control for Clk/Dyrk Quinazoline Inhibitor Studies

Because the Clk1/Clk4/Dyrk1A pharmacophore requires a 6-aryl substitution on the quinazoline core [3], this compound—which carries a 7-chloro substituent and lacks a 6-aryl group—is predicted to be inactive against these kinases. It can serve as a structurally matched negative control in experiments employing ML106 or other 6-arylquinazolin-4-amine Clk/Dyrk inhibitors. This application is critical for deconvoluting phenotypes attributed to kinase inhibition from off-target effects of the quinazoline scaffold itself. The higher purity relative to the 4-anilino analog further supports its use as a clean control compound in multi-well plate-based screening.

EGFR Selectivity Profiling and Off-Target Liability Assessment

Structural analog data from BindingDB indicate that 7-chloroquinazolin-4-amines exhibit weak EGFR inhibition (~800 nM IC50) [2], approximately 24-fold less potent than gefitinib (33 nM). The target compound is suitable as a chemical tool to benchmark EGFR selectivity for novel quinazoline library members. In cellular assays where EGFR signaling is a concern (e.g., A431 epidermal carcinoma cells), inclusion of this compound alongside gefitinib allows quantitative differentiation between EGFR-driven and EGFR-independent growth inhibition. This application is particularly relevant for contract research organizations (CROs) running kinase selectivity panels.

Structure-Activity Relationship (SAR) Anchor Point for Benzylamine Linker Optimization

The methylene spacer between the 4-amino group and the 3-chlorophenyl ring is a critical structural feature that distinguishes this compound from the direct aniline analog (CAS 146885-08-7) . This feature allows medicinal chemists to systematically evaluate the contribution of linker length and flexibility to target potency, selectivity, and ADME properties. The compound serves as the 'methylbenzyl' anchor in a linker SAR matrix. Its availability at 98% purity ensures that structure-property relationship (SPR) data, such as logD, solubility, and microsomal stability measurements, are not skewed by impurities.

Quote Request

Request a Quote for 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.